
Methyl 4-bromo-5-methoxythiophene-2-carboxylate
Descripción general
Descripción
Methyl 4-bromo-5-methoxythiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound with a molecular formula of C8H7BrO3S and a molar mass of 267.1 g/mol.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
“Methyl 4-bromo-5-methoxythiophene-2-carboxylate” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Therapeutic Applications
Thiophene and its substituted derivatives, including “Methyl 4-bromo-5-methoxythiophene-2-carboxylate”, have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Material Science Applications
Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This makes “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” a potential candidate for use in the development of new materials for electronic devices .
Corrosion Inhibitors
Thiophene derivatives have been proven to be effective inhibitors of corrosion of metals . This suggests that “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” could potentially be used in the development of new corrosion inhibitors .
Drug Design and Discovery
“Methyl 4-bromo-5-methoxythiophene-2-carboxylate”, as a thiophene derivative, can be used in the design and discovery of new drug molecules . Thiophene is considered to be a structural alert in medicinal chemistry, and it has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Commercially Available Drugs
Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus . This suggests that “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” could potentially be used in the synthesis of new drugs .
Propiedades
IUPAC Name |
methyl 4-bromo-5-methoxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLKSVJLPJEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-methoxythiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


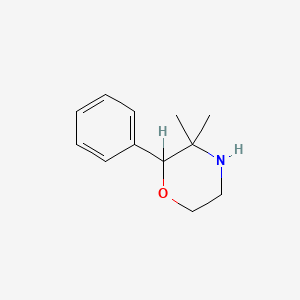

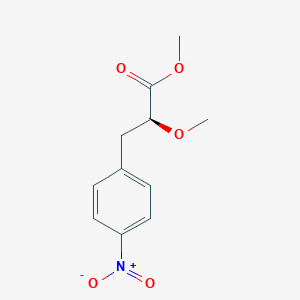
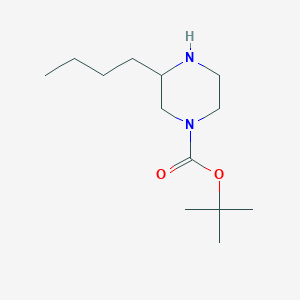


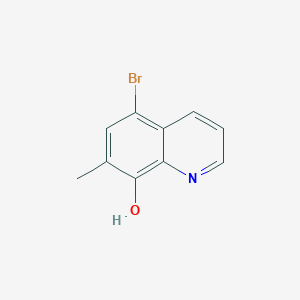

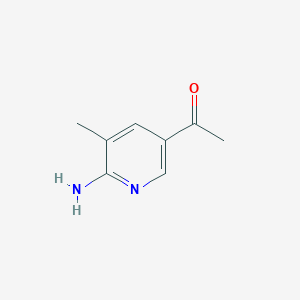
![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)
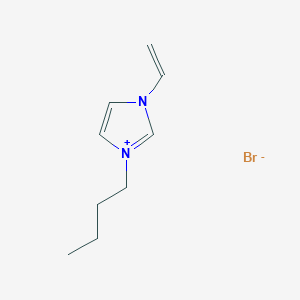
![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
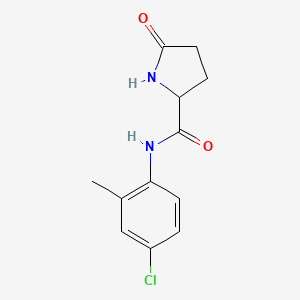
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)